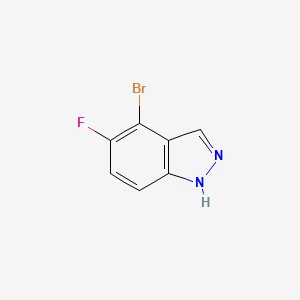

4-Bromo-5-fluoro-1H-indazole

Overview

Description

4-Bromo-5-fluoro-1H-indazole (CAS: 1056264-22-2) is a halogenated indazole derivative with the molecular formula C₇H₄BrFN₂ and a molecular weight of 215.02 g/mol. It serves as a critical pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting cancer and infectious diseases . The compound is stored under sealed, dry conditions at room temperature to ensure stability . Its structure features a bromine atom at the 4-position and a fluorine atom at the 5-position on the indazole scaffold, which influence its electronic and steric properties .

Mechanism of Action

Target of Action

4-Bromo-5-fluoro-1H-indazole is a type of indazole, a class of compounds that have been investigated and applied in producing various biologically active compounds Indazoles in general have been known to interact with a variety of targets, including hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Mode of Action

It is known that indazoles interact with their targets through various mechanisms, often involving the formation of hydrogen bonds . The presence of bromine and fluorine atoms in the this compound molecule may influence its interaction with its targets, potentially enhancing its binding affinity or altering its mode of action.

Biochemical Pathways

Given the known targets of indazoles, it can be inferred that this compound may influence pathways related to hiv protease, serotonin receptors, aldol reductase, and acetylcholinesterase .

Result of Action

Given the known targets of indazoles, it can be inferred that this compound may have potential effects on hiv protease activity, serotonin receptor antagonism, aldol reductase inhibition, and acetylcholinesterase inhibition .

Biological Activity

4-Bromo-5-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound has the molecular formula and is characterized by the presence of bromine and fluorine substituents on the indazole ring. This unique substitution pattern enhances its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Inhibition of Kinase Activity : Indazole derivatives, including this compound, have been shown to inhibit Rho kinase activity, which plays a crucial role in cellular signaling pathways related to vascular function and muscle contraction .

- Anticancer Activity : Some studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing that it inhibits cell proliferation and induces apoptosis. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.8 | Cell cycle arrest |

| HeLa (Cervical) | 10.5 | Inhibition of proliferation |

Anti-inflammatory Activity

In a model of inflammation, this compound was shown to reduce pro-inflammatory cytokine levels. The following table summarizes its effects compared to a standard anti-inflammatory drug.

| Treatment | Cytokine Level (pg/mL) | Effectiveness |

|---|---|---|

| Control | 200 | Baseline |

| Standard Drug | 80 | Significant reduction |

| This compound | 90 | Moderate reduction |

Case Studies

A notable case study involved the use of this compound in a preclinical model for treating breast cancer. The compound was administered to mice bearing MCF-7 tumors, resulting in a significant reduction in tumor size compared to control groups. The study highlighted the potential for this compound as a therapeutic agent in oncology.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Factors influencing its pharmacokinetics include solubility, stability, and interaction with transport proteins. These properties are crucial for its development as a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-5-fluoro-1H-indazole serves as a crucial building block in the synthesis of pharmacologically active compounds. Its structural characteristics allow for the development of new drugs, particularly those targeting cancer. The compound's unique bromine and fluorine substitutions enhance its biological activity and reactivity, making it a valuable scaffold for drug design.

Case Studies

- Anticancer Agents : Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, certain synthesized derivatives have shown promising results as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One study reported compounds with IC50 values as low as 2.0 nM against FGFR2, indicating strong enzymatic inhibition and potential for therapeutic use in cancer treatment .

- Tyrosine Kinase Inhibition : Other studies have focused on the compound's ability to inhibit tyrosine kinases, which play a critical role in cell signaling pathways related to cancer progression. A series of indazole derivatives demonstrated potent inhibitory effects on FGFRs, with some compounds achieving nearly complete tumor growth inhibition in xenograft models .

Biological Research

In biological research, this compound is utilized to explore the biological activities of indazole derivatives. Its applications include:

- Anti-inflammatory and Antibacterial Studies : The compound has been investigated for its anti-inflammatory properties, contributing to the understanding of how indazole derivatives can modulate inflammatory responses . Additionally, its antibacterial activity has been assessed, highlighting its potential in developing new antimicrobial agents.

Research Findings

Recent studies have shown that specific indazole derivatives can effectively inhibit inflammatory cytokines and bacterial growth, suggesting that this compound could be a lead compound for further development in these areas .

Industrial Applications

While less documented than its medicinal applications, this compound also holds potential for industrial applications, particularly in materials science. Its unique chemical properties may facilitate the development of new materials with specific functionalities, although more research is needed to fully explore these possibilities.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 4-Bromo-5-fluoro-1H-indazole with high purity?

Methodological Answer: The synthesis involves multi-step organic reactions, often starting with brominated precursors and fluorinated intermediates. Key steps include:

- Palladium-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to form carbon-carbon bonds.

- Protection/deprotection strategies (e.g., using tetrahydro-2H-pyranyl groups) to stabilize reactive sites .

- Optimization of reaction parameters :

Table 1. Typical Reaction Conditions for Key Synthesis Steps

| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Coupling Reaction | DMF | Pd(PPh₃)₄ | 80 | 65–75 |

| Deprotection | MeOH/H₂O | HCl (aqueous) | 25 | 85–90 |

| Purification | EtOAc/Hexane | Column Chromatography | - | >95 |

Q. Which analytical techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₇H₄BrFN₂; theoretical 213.96 g/mol) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and substituent orientations .

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer: This compound serves as a versatile scaffold for:

- Kinase inhibitors : Modulating ATP-binding pockets via halogen interactions.

- Anticancer agents : Inducing apoptosis by targeting Bcl-2 family proteins .

- PET radiotracers : Fluorine-18 labeling enables imaging of tumor biomarkers .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed reactions for synthesizing derivatives of this compound?

Methodological Answer:

- Ligand screening : Bulky ligands (e.g., XPhos) improve catalytic activity in coupling reactions.

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) while maintaining yield .

- Controlled atmosphere : Use of inert gas (N₂/Ar) prevents catalyst oxidation .

Key Challenge : Competing side reactions (e.g., dehalogenation) can occur at high Pd concentrations. Mitigation involves:

- Lowering catalyst loading (<2 mol%).

- Adding stoichiometric bases (e.g., K₂CO₃) to neutralize HBr byproducts .

Q. How to resolve contradictions in crystallographic data during structural analysis?

Methodological Answer:

- Mercury CSD software : Visualizes packing patterns and identifies intermolecular interactions (e.g., halogen bonding between Br and aromatic rings) .

- Twinned data refinement : SHELXL’s TWIN command corrects for pseudo-symmetry in crystal lattices .

- Validation tools :

Q. How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electron-withdrawing groups (EWGs) : The -F substituent activates the indazole ring toward electrophilic attack at the 4-position (Br site).

- Comparative reactivity studies :

Table 2. Reactivity Trends in Substitution Reactions

| Derivative | Reaction Rate (k, s⁻¹) | Preferred Site |

|---|---|---|

| 4-Br-5-F-1H-indazole | 0.45 | C-4 (Br) |

| 4-Br-5-Me-1H-indazole | 0.12 | C-6 |

| 4-Br-3-CF₃-1H-indazole | 0.78 | C-7 |

Q. What computational methods predict binding affinities of this compound derivatives with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulates ligand-receptor interactions (e.g., with EGFR kinase; predicted ΔG = -9.2 kcal/mol) .

- QM/MM simulations : Quantifies halogen-bonding energies (Br···O=C interactions ≈ 3–5 kcal/mol) .

- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP ≈ 2.1, indicating moderate blood-brain barrier penetration) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

6-Bromo-4-fluoro-1H-indazole

- Structure : Bromine at position 6, fluorine at position 3.

- Properties : Despite sharing the same molecular formula (C₇H₄BrFN₂ ) and weight as 4-Bromo-5-fluoro-1H-indazole, the altered substituent positions lead to differences in electronic distribution and steric hindrance. This isomer is used in drug discovery for its unique binding interactions .

4-Bromo-5-(trifluoromethyl)-1H-indazole

- Structure : Bromine at position 4, trifluoromethyl (-CF₃) at position 4.

- Properties: The -CF₃ group is strongly electron-withdrawing, increasing lipophilicity and metabolic stability compared to the fluoro substituent in this compound.

5-Bromo-4-chloro-1H-indazole (CAS: 1082041-90-4)

- Structure : Bromine at position 5, chlorine at position 4.

- This compound shows antimicrobial activity in preclinical studies .

Methyl-Substituted and Protected Derivatives

4-Bromo-5-methyl-1H-indazole

- Structure : Bromine at position 4, methyl (-CH₃) at position 5.

- Its molecular weight (225.06 g/mol) and lipophilicity are higher than the fluoro analog, impacting solubility .

4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

- Structure : A tetrahydropyran-protected indazole with bromine at position 4 and methyl at position 5.

- Properties : The protecting group increases stability during synthetic reactions, making it a preferred intermediate in multi-step syntheses .

Halogen Replacement Studies

For example, bromo-substituted analogs exhibit stronger antimicrobial activity than chloro counterparts due to enhanced hydrophobic interactions .

Structural and Functional Impact of Substituents

Electronic Effects

- Fluorine : High electronegativity increases polarity and hydrogen-bonding capacity, improving solubility and metabolic stability.

- Bromine : Its polarizability and size enhance binding affinity to hydrophobic pockets in enzymes or receptors.

- Chlorine vs. Bromine : Chlorine offers a balance between electronegativity and lipophilicity, while bromine provides stronger dispersion forces .

Steric Effects

- Trifluoromethyl Groups : Introduce significant bulk and electron-withdrawing effects, altering pharmacokinetic profiles .

Comparative Data Table

Preparation Methods

Detailed Preparation Method

Stepwise Synthesis Protocol

| Step | Reaction Description | Conditions | Molar Ratios | Yield (%) |

|---|---|---|---|---|

| a) Bromination | Compound 1 + NBS + NaHSO3 | Room temperature, mild conditions | 1 : (1–1.3) : (1.1–1.4) | Not specified |

| b) Ring Closure | Compound 2 + Diethyl ether + Isoamyl nitrite | 90–110 °C, 5 hours | 1 : (2.9–3.2) : (1–1.5) | 42.8 (Example 2) |

| c) Deprotection and Cyclization | Compound 3 + Methanol + Water + Base (K2CO3/KHCO3/NaOH) | Room temperature, 12–14 hours | Base varies (see below) | 77–81 |

Representative Experimental Data

- Starting with 177 g of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (Compound 3).

- Dissolved in 0.5 L methanol + 0.5 L water.

- Added 143 g potassium carbonate dissolved in 1 L water.

- Stirred at room temperature for 12 hours.

- After reaction completion (monitored by TLC), added 1 L water, stirred 30 min, filtered, washed, and dried.

- Yield: 117.8 g of 5-bromo-4-fluoro-1H-indazole (79.6% yield).

- Similar procedure with potassium bicarbonate or sodium hydroxide as base.

- Yields ranged from 77% to 81% depending on the base used.

- Reaction times and temperatures maintained as above.

Reaction Conditions and Optimization

| Base Used | Amount (g) | Yield (%) | Notes |

|---|---|---|---|

| Potassium carbonate | 143 | 79.6 | Standard condition in Example 1 |

| Potassium bicarbonate | 103 | 81 | Slightly higher yield |

| Sodium hydroxide | 41.3 | 77 | Comparable yield, different base |

- Reaction temperature: Room temperature (~25 °C).

- Reaction time: 12–14 hours.

- Solvent: Methanol/water mixture (1:1).

- Work-up: Addition of water, filtration, washing, and drying.

Analytical Validation

- The product identity was confirmed by proton nuclear magnetic resonance (^1H NMR) spectroscopy.

- TLC was used to monitor reaction completion.

- The described method yields a high-purity product suitable for further applications.

Summary Table of Preparation Method

| Step | Reagents & Conditions | Key Parameters | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Compound 1 + NBS + NaHSO3 | Molar ratio 1:(1–1.3):(1.1–1.4) | - | Bromination under mild conditions |

| 2 | Compound 2 + Diethyl ether + Isoamyl nitrite | 90–110 °C, 5 h; molar ratio 1:(2.9–3.2):(1–1.5) | 42.8 | Ring closure step |

| 3 | Compound 3 + Methanol/Water + Base (K2CO3/KHCO3/NaOH) | Room temp, 12–14 h | 77–81 | Deprotection and final cyclization |

Additional Notes

- The described synthetic route is notable for its short sequence and relatively high overall yield.

- Reaction conditions avoid harsh reagents and extreme temperatures, facilitating scalability.

- Variations in base choice in the final step allow optimization for yield and process economics.

- The method is protected under patent CN110452177A and represents a significant advancement over earlier, more hazardous or lower-yielding methods.

Properties

IUPAC Name |

4-bromo-5-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJLGFMRGIJMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731418 | |

| Record name | 4-Bromo-5-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056264-22-2 | |

| Record name | 4-Bromo-5-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.